molecular formula C10H12N4 B1429951 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine CAS No. 1427379-55-2

4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine

Cat. No. B1429951
M. Wt: 188.23 g/mol
InChI Key: NYWPTQNFQMTLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine” can be analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Overview of 1,2,4-Triazoles in Organic Synthesis and Industry

1,2,4-Triazole derivatives, including compounds such as 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine, play a crucial role in various domains including agriculture, medicine, and material science due to their versatile chemical properties and biological activities. These compounds are foundational in the production of pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors, demonstrating their broad utility in fine organic synthesis. 1,2,4-Triazoles have been extensively utilized in creating agricultural products such as pesticides and plant growth regulators, showcasing their importance in enhancing agricultural productivity and sustainability. In the pharmaceutical industry, triazole derivatives have been developed into antimicrobial and cardioprotective drugs, highlighting their significant therapeutic potential. The synthesis methods and applications of 1,2,4-triazoles in creating heat-resistant polymers and fluorescent products further indicate their diverse applicability in advanced material science and engineering (Nazarov et al., 2021).

1,2,4-Triazoles in Drug Development and Biomedical Research

The development of novel 1,2,4-triazole derivatives has been a focal point in medicinal chemistry, driven by their promising therapeutic profiles against a wide range of diseases. These compounds have been patented for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of 1,2,4-triazole chemistry has led to the identification of new drug candidates with potential applications in treating neglected diseases and combating antibiotic-resistant bacteria. The ongoing research emphasizes the need for innovative synthesis methods that align with green chemistry principles, underscoring the importance of sustainable and environmentally friendly approaches in drug discovery (Ferreira et al., 2013).

Contribution to Advanced Materials and Technologies

1,2,4-Triazoles are integral in the development of advanced materials, including proton-conducting membranes for fuel cells. The incorporation of 1,2,4-triazole derivatives into polymer matrices has been shown to enhance the thermal and electrochemical stability of these membranes, facilitating their application in high-temperature fuel cell technologies. This research underscores the potential of 1,2,4-triazoles in creating innovative materials that contribute to the advancement of renewable energy technologies and sustainable engineering solutions (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

4-ethyl-N-phenyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-8-11-13-10(14)12-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWPTQNFQMTLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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